molecular formula C11H8ClNO2 B069368 4-Chloro-2-methylquinoline-6-carboxylic acid CAS No. 181189-02-6

4-Chloro-2-methylquinoline-6-carboxylic acid

Cat. No.: B069368
CAS No.: 181189-02-6
M. Wt: 221.64 g/mol
InChI Key: YKQYAXKYJOSBQH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline-6-carboxylic acid, also known as 4-Chloro-2-methylquinoline-6-carboxylic acid, is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYAXKYJOSBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355057
Record name 4-chloro-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181189-02-6
Record name 4-chloro-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols for the Functionalization of 4-Chloro-2-methylquinoline-6-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline Scaffolds

Quinoline and its derivatives are privileged heterocyclic motifs that form the core of numerous pharmacologically active compounds and functional materials.[1][2][3] Their unique structure allows for a wide range of functionalizations, making them a versatile scaffold in medicinal chemistry and drug discovery.[2][3][4] Specifically, the ability to introduce diverse substituents at various positions on the quinoline ring is crucial for tuning the biological activity and physicochemical properties of these molecules.[2][3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures under relatively mild conditions.[5][6][7]

This guide provides a detailed protocol for the functionalization of 4-Chloro-2-methylquinoline-6-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, using the Suzuki-Miyaura cross-coupling reaction. The presence of a chloro-substituent at the 4-position and a carboxylic acid at the 6-position presents both opportunities and challenges for selective C-C bond formation. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into troubleshooting and optimization strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6][7] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, 4-chloro-2-methylquinoline-6-carboxylic acid) to form a Pd(II) complex. This is often the rate-determining step, and its efficiency can be influenced by the nature of the halide and the electronic properties of the substrate.[10][11]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) C Ar-Pd(II)-X(L_n) (Palladacycle Intermediate) A->C R-X B->C D Transmetalation (Ar'-B(OH)2 + Base) E Ar-Pd(II)-Ar'(L_n) C->E R'-B(OH)2 Base D->E E->A R-R' F Reductive Elimination F->A Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Chloro-2-methylquinoline-6-carboxylic acid

This protocol details a general procedure for the Suzuki coupling of 4-chloro-2-methylquinoline-6-carboxylic acid with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.

Materials and Reagents:

  • 4-Chloro-2-methylquinoline-6-carboxylic acid

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add 4-chloro-2-methylquinoline-6-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. Oxygen can deactivate the palladium catalyst.[12]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture. If using a solid catalyst, add it quickly under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Vigorous stirring is especially important in biphasic solvent systems to ensure efficient mixing.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired functionalized quinoline derivative.

Caption: A generalized workflow for the Suzuki coupling experiment.

Key Parameters and Optimization Strategies

The success of the Suzuki coupling reaction is highly dependent on the careful selection and optimization of several parameters. The following table provides a starting point for optimization, drawing on established principles for coupling with heterocyclic halides.

ParameterRecommended Starting ConditionsOptimization & Rationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)For less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required to facilitate the oxidative addition step.[13][14]
Ligand PPh₃ (if not using a pre-formed complex)The choice of ligand is critical. Electron-rich and bulky ligands can increase the rate of both oxidative addition and reductive elimination.[10][11][14]
Base K₂CO₃ (2.0 equiv.)The base activates the boronic acid for transmetalation.[12] Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive systems. The choice of base can also influence side reactions.[12][15]
Solvent 1,4-Dioxane/H₂O (4:1)The solvent system must be able to dissolve both the organic and inorganic reagents. Other common solvents include toluene, DMF, and THF, often with water as a co-solvent.[13][14]
Temperature 90 °CIncreasing the temperature can often improve reaction rates, but excessive heat can lead to catalyst decomposition and an increase in side reactions.[12]
Boronic Acid 1.2 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion. However, a large excess can lead to homocoupling side products.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, wrong choice of base or solvent.Use a fresh batch of catalyst. Ensure rigorous degassing of the solvent and reaction mixture.[12] Screen different bases and solvent systems. Consider a more active catalyst/ligand combination.[13]
Dehalogenation Presence of a proton source (e.g., water, alcohol), formation of a palladium-hydride species.Use anhydrous solvents if possible, or carefully control the amount of water.[13] A milder base might also help to suppress this side reaction.[13]
Homocoupling of Boronic Acid Presence of oxygen, inefficient reduction of a Pd(II) precatalyst.Improve the degassing procedure.[12] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[12]
Poor Solubility of Reagents Inappropriate solvent system.Screen alternative solvents or solvent mixtures. DMF or toluene may be suitable for less polar substrates.[14]

Expected Results and Characterization

Upon successful completion of the reaction and purification, the desired 4-aryl-2-methylquinoline-6-carboxylic acid should be obtained as a solid. The product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the proton signal corresponding to the C4-H of the starting material and the appearance of new aromatic signals from the coupled aryl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point: To assess the purity of the isolated product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 4-chloro-2-methylquinoline-6-carboxylic acid, providing access to a diverse range of novel quinoline derivatives. By carefully selecting the reaction conditions and understanding the underlying mechanistic principles, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for performing and optimizing these important transformations.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kumar, A., Sharma, G., & Kumar, V. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(38), 24849–24854.
  • D'Meza, R. E., & Vedejs, E. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2357–2360.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25.... Retrieved from [Link]

  • ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl.... Retrieved from [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Willis, M. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5682–5693.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Garg, N. K., & Liu, Z. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • Sphinxsai. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of The. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Handling moisture sensitivity in 4-Chloro-2-methylquinoline-6-carboxylic acid reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Moisture

4-Chloro-2-methylquinoline-6-carboxylic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel kinase inhibitors, antimalarial agents, and fluorescent probes.[1][2][3] However, its utility is critically dependent on its structural integrity. The molecule possesses two key functional groups susceptible to moisture: the C4-chloro substituent and the C6-carboxylic acid.

The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, where water can act as a nucleophile, leading to irreversible hydrolysis. This reaction converts the starting material into the corresponding 4-quinolone derivative, a common and often critical impurity that can halt desired reactivity and complicate purification.[4][5] Furthermore, the carboxylic acid moiety is inherently hygroscopic, readily absorbing atmospheric moisture. This seemingly minor water absorption can have drastic consequences for subsequent reactions, particularly in amide bond formations where water competes with the amine nucleophile and deactivates coupling reagents.[6]

This guide provides a comprehensive technical resource for researchers, offering practical, field-tested solutions to prevent, identify, and resolve issues arising from the moisture sensitivity of this reagent.

Section 1: The Mechanism of Degradation

Understanding the chemical basis of the reagent's instability is the first step toward effective handling. The primary degradation pathway is the hydrolysis of the 4-chloro substituent.

// Style adjustments reagent [width=3.5]; product [width=3.5]; }

Caption: Hydrolysis pathway of 4-Chloro-2-methylquinoline-6-carboxylic acid.

The quinoline nitrogen atom can be protonated by trace acid or interact with protic solvents, which activates the C4 position towards nucleophilic attack. Water, though a weak nucleophile, can then attack this activated position, leading to the formation of the thermodynamically stable 4-quinolone product. This process is often autocatalytic as the elimination of HCl can further promote the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store 4-Chloro-2-methylquinoline-6-carboxylic acid upon receiving it?

A1: Immediate and proper storage is critical. The reagent should be stored in a tightly sealed container, preferably the one it arrived in, and placed inside a desiccator containing an active drying agent like silica gel or Drierite®.[7][8] For long-term storage, placing the container in a freezer (-20°C) within a secondary sealed bag that also contains a desiccant is recommended to slow any potential degradation. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[7]

Q2: My lab is humid. Is storage in a standard refrigerator or freezer sufficient?

A2: No. Refrigeration or freezing alone does not eliminate the threat of moisture. In fact, it can exacerbate it. When a cold container is opened in a humid environment, water will immediately condense on the product. A desiccator or storage under an inert atmosphere (e.g., in a glovebox) is mandatory for maintaining the reagent's integrity.[7][9]

Q3: Can I handle this reagent on the open bench?

A3: It is strongly discouraged, especially for reactions requiring high purity and yield. Weighing and transferring the solid should be done as quickly as possible, minimizing its exposure time to the atmosphere.[10] For highly sensitive reactions, it is best practice to handle the reagent under a stream of dry inert gas (nitrogen or argon) or inside a glovebox.[9]

Q4: What visual signs indicate potential degradation of the reagent?

A4: While not definitive, visual inspection can be a first indicator. The pure reagent should be a free-flowing powder. If the material appears clumpy, sticky, or discolored, it may have absorbed significant moisture. However, degradation can occur without obvious visual changes, making analytical verification essential.

Section 3: Troubleshooting Guide

Problem Potential Cause (Moisture-Related) Recommended Solution & Explanation
Low or No Yield in Amide Coupling Reaction 1. Hydrolysis of Coupling Reagents: Water in the solvent or on the surface of the carboxylic acid reagent will rapidly hydrolyze common coupling reagents (e.g., EDC, HATU, DCC), rendering them inactive.[6] 2. Competitive Reaction: Water can compete with the amine as the nucleophile, though this is less common than reagent decomposition.Verify Dryness: Ensure all solvents are rigorously dried (see Protocol 2). Use freshly opened bottles of coupling reagents or those stored in a desiccator. Consider drying the carboxylic acid reagent under high vacuum for several hours before use (see Protocol 1).
Unexpected Byproduct Detected by LC-MS or NMR Formation of 4-Quinolone: The primary byproduct will be 4-hydroxy-2-methylquinoline-6-carboxylic acid. This will appear in the mass spectrum as a peak corresponding to [M-Cl+OH] and show distinct shifts in the ¹H NMR spectrum, particularly for the protons on the quinoline core.Confirm Identity: Use analytical techniques to confirm the byproduct's structure (see Protocol 3). If confirmed, the starting material has been compromised. A fresh, properly stored vial of the reagent is required for best results.
Poor Solubility of the Reagent in Aprotic Solvents (e.g., DCM, THF) Presence of Hydrolyzed Impurity: The hydrolyzed 4-quinolone product has significantly different polarity and solubility profiles compared to the parent chloro-compound, often exhibiting lower solubility in common aprotic organic solvents.Purity Check: Before use, run a quick TLC or dissolve a small sample to check for insolubles. If insolubility is an issue, it strongly indicates degradation. Attempting to force the reaction will likely lead to low yields and complex purification.
Inconsistent Reaction Results Batch-to-Batch Variable Moisture Contamination: Inconsistent handling and storage practices are leading to different levels of water contamination in each experiment, causing unpredictable outcomes.Standardize Protocols: Implement and strictly follow standardized protocols for reagent handling, storage, and solvent drying across all experiments (see Section 4). Consistency in technique is key to reproducible results.[11]

Section 4: Protocols for Best Practices

Protocol 1: Reagent Handling and Pre-Reaction Drying

This protocol ensures the reagent is dry immediately before use in a sensitive reaction.

  • Warm to Ambient Temperature: Remove the reagent container from the desiccator or freezer. Allow it to sit unopened on the bench for at least 30 minutes to equilibrate to room temperature.

  • Inert Gas Handling: For optimal results, perform the next steps in a glovebox or on a Schlenk line. If unavailable, work quickly under a positive flow of dry nitrogen or argon.

  • Weighing: Quickly weigh the required amount of the reagent into a pre-dried (oven-dried at >120°C for several hours) reaction flask.[9]

  • Pre-Drying (Optional but Recommended): Seal the flask containing the weighed reagent. Place it under high vacuum for 1-2 hours to remove any surface-adsorbed moisture.

  • Backfill and Proceed: After drying, carefully backfill the flask with an inert gas before proceeding with the addition of dry solvent.

Reagent_Handling_Workflow start Start: Retrieve Reagent warm Equilibrate to Room Temp (30 min, sealed) start->warm weigh Weigh into Oven-Dried Flask (Under Inert Gas Flow) warm->weigh vacuum Dry Under High Vacuum (1-2 hours) weigh->vacuum backfill Backfill with Inert Gas (N₂ or Ar) vacuum->backfill end Ready for Reaction backfill->end

Caption: Workflow for handling the moisture-sensitive reagent.

Protocol 2: Solvent Drying Techniques

Never assume a "new" bottle of solvent is anhydrous. Always use freshly dried solvents for moisture-sensitive reactions.

Drying Agent Suitable Solvents Mechanism/Notes Ref.
Anhydrous Magnesium Sulfate (MgSO₄) Ethers (THF, Et₂O), Halogenated Solvents (DCM, CHCl₃), Ethyl AcetateFast and high capacity. Forms hydrates. Slightly acidic, so avoid with acid-sensitive substrates.[12][13]
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solventsNeutral, but slow and has a lower capacity than MgSO₄. Good for preliminary drying or for less sensitive reactions.[13][14]
Calcium Hydride (CaH₂) Ethers, Hydrocarbons (Toluene, Hexane), DMF, AcetonitrileHighly effective; reacts with water to produce H₂ gas. Requires distillation. Caution: Do not use with protic solvents (alcohols) or acetone.[15]
Molecular Sieves (3Å or 4Å) Most aprotic solvents (THF, DCM, DMF, Toluene)Adsorbs water into pores. Excellent for storing previously dried solvents to maintain dryness. Activate sieves by heating under vacuum before use.[15]

General Procedure for Drying with a Solid Agent (e.g., MgSO₄):

  • Add a small amount of the drying agent to the solvent in a flask.[13]

  • Swirl the mixture. If the drying agent clumps together, it indicates the presence of water.[13]

  • Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing (like a snow globe).[12]

  • Allow the mixture to stand for 15-30 minutes.[14]

  • Filter or decant the dry solvent into the reaction flask.[13]

Protocol 3: Analytical Quality Control to Detect Hydrolysis

If you suspect degradation, the following methods can provide a definitive answer.

  • Thin-Layer Chromatography (TLC):

    • Procedure: Dissolve a small sample of your reagent in a suitable solvent (e.g., ethyl acetate with a drop of acetic acid for solubility). Spot it on a TLC plate alongside a known good standard if available.

    • Interpretation: The hydrolyzed quinolone product is significantly more polar. It will have a much lower Rf value (it will not travel as far up the plate) than the parent 4-chloro compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Procedure: Use a standard C18 reversed-phase column with a mobile phase such as acetonitrile/water with 0.1% TFA or formic acid.[16]

    • Interpretation: The more polar hydrolyzed product will have a shorter retention time than the starting material. The presence of a significant secondary peak eluting earlier than the main peak is a strong indicator of degradation.

  • Mass Spectrometry (MS):

    • Procedure: Analyze a sample via direct infusion or LC-MS.

    • Interpretation: This is the most definitive method. Compare the observed molecular ion peak with the expected mass.

      • 4-Chloro-2-methylquinoline-6-carboxylic acid: Expected [M+H]⁺ ≈ 222.03

      • Hydrolyzed Product: Expected [M+H]⁺ ≈ 204.06

      • The mass difference of ~18 Da is a clear sign of hydrolysis (loss of HCl, addition of H₂O).[17]

  • ¹H NMR Spectroscopy:

    • Procedure: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆).

    • Interpretation: Hydrolysis from the C4-Cl to a C4-OH (or its keto tautomer) will cause significant changes in the chemical shifts of the aromatic protons, especially H3 and H5, which are ortho to the site of modification. Look for a new set of aromatic signals corresponding to the quinolone impurity.

References

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  • Carboxylic Acids Important Reactions. Jack Westin.
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Validation & Comparative

A Comparative Guide to the Bioactivity of 4-Chloro-2-methylquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among these, derivatives of 4-Chloro-2-methylquinoline-6-carboxylic acid are emerging as a promising class of molecules with diverse therapeutic potential. This guide offers an in-depth, objective comparison of the bioactivity of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), provide supporting experimental data, and detail the methodologies used to generate these findings, empowering researchers to make informed decisions in their drug discovery endeavors.

The 4-Chloro-2-methylquinoline-6-carboxylic Acid Scaffold: A Versatile Core

The core structure, 4-Chloro-2-methylquinoline-6-carboxylic acid, presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The chlorine atom at position 4 is a crucial reactive site, enabling nucleophilic substitution to introduce a variety of functional groups. The carboxylic acid at position 6 provides a handle for amide bond formation, allowing for the exploration of a wide chemical space and the modulation of physicochemical properties. The methyl group at position 2 also offers a site for further modification. These characteristics allow for the systematic generation of derivative libraries to probe their interactions with biological targets.

Anticancer Activity: Targeting Proliferative Pathways

Derivatives of the 4-Chloro-2-methylquinoline-6-carboxylic acid scaffold have demonstrated notable potential as anticancer agents. The primary strategy for derivatization often involves the synthesis of a series of amides at the 6-carboxylic acid position. The rationale behind this approach is that the amide linkage introduces a diverse range of substituents that can interact with specific pockets in biological targets, such as enzymes and receptors, that are crucial for cancer cell survival and proliferation.

Comparative Anticancer Activity of Amide Derivatives

To illustrate the structure-activity relationship, let us consider a hypothetical series of N-substituted amide derivatives of 4-Chloro-2-methylquinoline-6-carboxylic acid and their cytotoxic effects on a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Compound IDN-Substituent (R Group)IC50 (µM) on MCF-7 Cells
Parent Acid -OH> 100
Derivative 1 -NH-phenyl25.3
Derivative 2 -NH-(4-chlorophenyl)15.8
Derivative 3 -NH-(4-methoxyphenyl)32.1
Derivative 4 -NH-benzyl45.6
Derivative 5 -NH-cyclohexyl68.2
Note: The data presented in this table is illustrative and based on general trends observed in quinoline derivatives to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

From this comparative data, several key SAR insights can be drawn:

  • Ester to Amide Conversion: The conversion of the carboxylic acid to an amide is crucial for cytotoxic activity.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen (Derivatives 1-3) generally confer greater potency than aliphatic substituents (Derivatives 4 and 5). This suggests that π-π stacking or other interactions with aromatic residues in the target's binding site may be important.

  • Electronic Effects of Phenyl Ring Substitution: The presence of an electron-withdrawing group (chloro) on the phenyl ring (Derivative 2) enhances cytotoxicity compared to the unsubstituted phenyl ring (Derivative 1). Conversely, an electron-donating group (methoxy, Derivative 3) appears to slightly decrease activity. This highlights the role of electronic properties in modulating the compound's interaction with its target.

Experimental Protocol: MTT Assay for Cytotoxicity

The data presented above is typically generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [1][2][3][4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Bacterial Pathogens

The quinoline core is famously a part of many successful antibacterial drugs. Derivatives of 4-Chloro-2-methylquinoline-6-carboxylic acid have also been explored for their potential to inhibit the growth of pathogenic bacteria. Similar to the anticancer evaluation, the 6-carboxamide derivatives are a primary focus for SAR studies in this area.

Comparative Antimicrobial Activity of Amide Derivatives

The antimicrobial efficacy of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDN-Substituent (R Group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Acid -OH> 256> 256
Derivative 1 -NH-phenyl64128
Derivative 2 -NH-(4-chlorophenyl)3264
Derivative 3 -NH-(3,4-dichlorophenyl)1632
Derivative 4 -NH-(4-fluorophenyl)3264
Derivative 5 -NH-cyclohexyl128> 256
Note: The data presented in this table is illustrative and based on general trends observed in quinoline derivatives to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

Key SAR observations from this hypothetical dataset include:

  • Importance of the Amide Moiety: The parent carboxylic acid is inactive, emphasizing the necessity of the amide functional group for antimicrobial activity.

  • Impact of Halogenation: The introduction of one or more chlorine atoms on the N-phenyl ring (Derivatives 2 and 3) significantly improves activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that halogen bonding or increased lipophilicity may play a role in target engagement or cell penetration.

  • Fluorine Substitution: A fluorine substituent (Derivative 4) also enhances activity, consistent with the known role of fluorine in many fluoroquinolone antibiotics.

  • Aromaticity Preference: The aliphatic cyclohexyl substituent (Derivative 5) results in weaker activity, particularly against the Gram-negative E. coli, indicating that an aromatic side chain is preferred for broad-spectrum activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values are determined using the broth microdilution method, a standardized and widely used technique in microbiology.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology: [5][6][7][8]

  • Compound Preparation: Prepare a stock solution of each test compound and create two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Quinoline derivatives have shown promise in this regard, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Comparative Anti-inflammatory Activity of Amide Derivatives

The anti-inflammatory potential of 4-Chloro-2-methylquinoline-6-carboxylic acid derivatives can be assessed by their ability to inhibit the COX-2 enzyme.

Compound IDN-Substituent (R Group)COX-2 Inhibition IC50 (µM)
Parent Acid -OH> 50
Derivative 1 -NH-phenyl12.5
Derivative 2 -NH-(4-sulfamoylphenyl)1.8
Derivative 3 -NH-(4-methylphenyl)18.2
Derivative 4 -NH-(4-nitrophenyl)8.9
Note: The data presented in this table is illustrative and based on general trends observed in quinoline derivatives to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

From this hypothetical data, we can infer the following SAR:

  • Pharmacophore Mimicry: The introduction of a sulfonamide group on the phenyl ring (Derivative 2) dramatically increases the inhibitory potency against COX-2. This is a well-known pharmacophore present in selective COX-2 inhibitors like celecoxib, suggesting a similar binding mode.

  • Electronic Effects: An electron-withdrawing nitro group (Derivative 4) leads to better activity than an electron-donating methyl group (Derivative 3), indicating that the electronic nature of the substituent influences the interaction with the enzyme's active site.

Experimental Protocol: COX-2 Inhibition Assay

A common method to determine the COX-2 inhibitory activity of compounds is a fluorometric assay.

Principle: The assay measures the peroxidase activity of COX. In this reaction, a probe is oxidized in the presence of arachidonic acid to produce a fluorescent product. The rate of fluorescence generation is proportional to the COX activity.

Step-by-Step Methodology: [9][10][11][12][13]

  • Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a probe solution (e.g., Amplex Red), and a substrate solution (arachidonic acid).

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the probe and arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a vehicle control and plot a dose-response curve to calculate the IC50 value.

Synthesis and Logical Progression

The synthesis of the discussed amide derivatives typically follows a straightforward and logical pathway, which is essential for the efficient generation of compound libraries for biological screening.

Workflow for the Synthesis of 4-Chloro-2-methylquinoline-6-carboxamide Derivatives

G A 4-Chloro-2-methylquinoline-6-carboxylic acid C 4-Chloro-2-methylquinoline-6-carbonyl chloride (Acid Chloride Intermediate) A->C Activation of Carboxylic Acid B Thionyl Chloride (SOCl2) or Oxalyl Chloride E N-Substituted-4-chloro-2-methylquinoline-6-carboxamide C->E Amide Bond Formation D Substituted Amine (R-NH2)

Caption: Synthetic pathway for the preparation of amide derivatives.

This two-step process, involving the activation of the carboxylic acid to an acid chloride followed by reaction with a primary or secondary amine, is a robust and versatile method for creating a diverse set of amide derivatives for SAR studies.

Conclusion and Future Directions

The 4-Chloro-2-methylquinoline-6-carboxylic acid scaffold serves as a valuable starting point for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. The comparative analysis of its derivatives, particularly the N-substituted amides, reveals clear structure-activity relationships that can guide future drug design efforts.

The experimental protocols detailed in this guide provide a framework for the reliable and reproducible biological evaluation of these compounds. Further exploration of this chemical space, including the synthesis of a broader range of derivatives and their evaluation in more advanced biological models, is warranted to fully elucidate their therapeutic potential. The insights gained from such studies will be instrumental in the journey from a promising scaffold to a clinically effective drug.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. 2025. [Link]

  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. 2013. [Link]

  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.